1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one
Description
1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one is a synthetic organic compound characterized by its unique structural features. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a cyclopropyl group, a methoxyaniline moiety, and a phenylpropanone backbone makes it a versatile molecule for chemical modifications and functional studies.
Properties
IUPAC Name |
1-cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-17-11-9-16(10-12-17)20-18(13-19(21)15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,18,20H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEXUOSENALHGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol, and the process is carried out under reflux to ensure complete reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-ol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides can introduce various functional groups.
Scientific Research Applications
1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the methoxyaniline moiety can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds to 1-Cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one include:
1-Cyclopropyl-3-(4-hydroxyanilino)-3-phenylpropan-1-one: Differing by the presence of a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.
1-Cyclopropyl-3-(4-chloroanilino)-3-phenylpropan-1-one: The chloro group can influence the compound’s electronic properties and its interactions with molecular targets.
1-Cyclopropyl-3-(4-nitroanilino)-3-phenylpropan-1-one: The nitro group introduces additional reactivity, making it useful for specific chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
